molecular formula C11H6F4N2O2 B1466181 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1003579-20-1

1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1466181
CAS RN: 1003579-20-1
M. Wt: 274.17 g/mol
InChI Key: BNGSGWFULJJAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known as 4F-PTCA, is an organic compound with a wide range of applications in various scientific research fields. It is a member of the pyrazole family of heterocyclic compounds and has been used as a tool for drug discovery, as a fluorescent probe in biological studies, and as a catalyst for organic reactions. 4F-PTCA is an important chemical intermediate in the synthesis of pharmaceuticals, and its unique properties make it a valuable component in many laboratory experiments. In

Scientific Research Applications

1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been used in various scientific research fields, such as drug discovery, fluorescent probes, and organic reactions. In drug discovery, 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is used as a tool to identify novel compounds with potential therapeutic applications. It has also been used as a fluorescent probe to study the binding of small molecules to proteins and as a catalyst for organic reactions. In addition, 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been used to study the structure and function of enzymes and to analyze the effects of drugs on biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes. It is thought to bind to the active site of enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition can be used to study the structure and function of enzymes and to analyze the effects of drugs on biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. In addition, 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid in laboratory experiments include its low cost, high yield, and easy availability. It is a versatile compound that can be used for a variety of purposes, such as drug discovery, fluorescent probes, and organic reactions. The main limitation of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on biochemical pathways.

Future Directions

There are many potential future directions for the research and application of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. These include further research into its mechanism of action and effects on biochemical pathways; the development of more efficient synthetic methods; the use of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid as a tool for drug discovery; and the development of new fluorescent probes for biological studies. Additionally, further research into the effects of 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid on physiological processes, such as inflammation and memory, could lead to new therapeutic applications.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-5-8(10(18)19)9(16-17)11(13,14)15/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGSGWFULJJAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (140 mg, 0.463 mmol) in ethanol (4 mL) was added a solution of NaOH (4 mL, 4.00 mmol) in water (2 mL). The reaction mixture was stirred overnight. The next day, LCMS showed complete reaction so the reaction was concentrated in vacuo and then extracted using dilute HCl and EtOAc. Obtained 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (93 mg, 0.339 mmol, 73.2% yield) as a white powder. MS (M+1)=275; HPLC RT=0.82 minutes.
Name
ethyl 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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